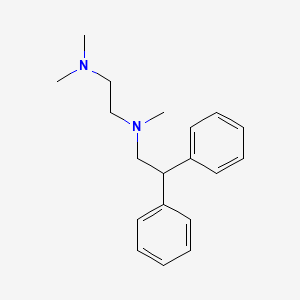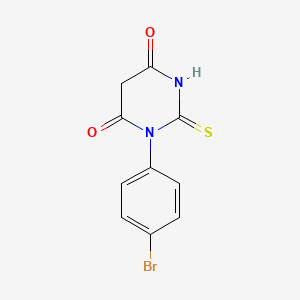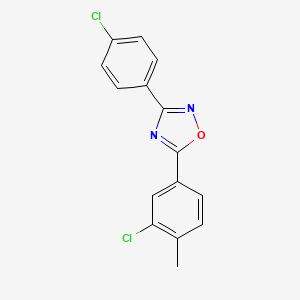
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as DETDA, is a chemical compound that belongs to the family of polyamines. DETDA is widely used in various fields, including polymer chemistry, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine has been extensively studied in various scientific fields, including polymer chemistry, pharmaceuticals, and agrochemicals. In polymer chemistry, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is used as a curing agent for polyurethane coatings and adhesives. In pharmaceuticals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is used as a chiral auxiliary in the synthesis of various drugs, including antihistamines and antidepressants. In agrochemicals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is used as a synergist in insecticides and herbicides.
Wirkmechanismus
The mechanism of action of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is not fully understood. However, it is believed that N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine acts as a nucleophile and attacks the isocyanate groups in polyurethane coatings and adhesives, leading to the formation of a cross-linked network. In pharmaceuticals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine acts as a chiral auxiliary, facilitating the synthesis of chiral compounds. In agrochemicals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine acts as a synergist, enhancing the activity of insecticides and herbicides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine are not well documented. However, studies have shown that N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is relatively non-toxic and does not cause significant adverse effects in laboratory animals. In addition, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. In addition, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is stable and can be stored for long periods without significant degradation. However, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine has several limitations for lab experiments. It is relatively expensive compared to other curing agents and chiral auxiliaries. In addition, the synthesis of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine requires the use of a catalyst, which can be expensive and difficult to remove.
Zukünftige Richtungen
There are several future directions for the study of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine in various applications. In addition, the development of new applications for N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine, such as in the field of biomedicine, is an area of active research.
Synthesemethoden
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine can be synthesized by reacting 2,2-diphenylethylamine with trimethylamine and ethylenediamine in the presence of a catalyst. The reaction yields a mixture of isomers, with the major isomer being N,N',N'-trimethyl-N-(2,2-diphenylethyl)ethane-1,2-diamine. The synthesis of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is relatively simple and can be carried out on a large scale.
Eigenschaften
IUPAC Name |
N'-(2,2-diphenylethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2/c1-20(2)14-15-21(3)16-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEATOYRVYMEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422520 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
![2-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5799071.png)


![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)


![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)

![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)